REACTION_CXSMILES
|
O.OC1O[C@H](CO)[C@@H](O[C@@H]2O[C@H](CO)[C@H](O)[C@H](O)[C@H]2O)[C@H](O)[C@H]1O.[CH:25]1[CH:30]=[C:29]2[C:31]([C:33]3[C:38]([C:39](=[O:40])[C:28]2=[CH:27][CH:26]=1)=[C:37]([NH2:41])[C:36]([S:42]([O-:45])(=[O:44])=[O:43])=[CH:35][C:34]=3Br)=[O:32].[Na+:47].[C:48]1([S:54]([NH2:57])(=[O:56])=[O:55])[CH:53]=[CH:52][CH:51]=[CH:50][CH:49]=1.C(=O)([O-])[O-].[Na+].[Na+].C(=O)(O)[O-].[Na+]>O.O.O.O.O.O.S([O-])([O-])(=O)=O.[Cu+2]>[Na+:47].[NH2:41][C:37]1[C:38]2[C:39](=[O:40])[C:28]3[C:29](=[CH:30][CH:25]=[CH:26][CH:27]=3)[C:31](=[O:32])[C:33]=2[C:34]([NH:57][S:54]([C:48]2[CH:53]=[CH:52][CH:51]=[CH:50][CH:49]=2)(=[O:56])=[O:55])=[CH:35][C:36]=1[S:42]([O-:45])(=[O:44])=[O:43] |f:0.1,2.3,5.6.7,8.9,11.12.13.14.15.16.17,18.19|
|
Name
|
|
Quantity
|
3.8 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
19 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
lactose monohydrate
|
Quantity
|
2.9 g
|
Type
|
reactant
|
Smiles
|
O.OC1[C@H](O)[C@@H](O)[C@H](O[C@H]2[C@H](O)[C@@H](O)[C@@H](O)[C@H](O2)CO)[C@H](O1)CO
|
Name
|
bromaminic acid sodium salt
|
Quantity
|
38.2 g
|
Type
|
reactant
|
Smiles
|
C1=CC=C2C(=C1)C(=O)C3=C(C=C(C(=C3C2=O)N)S(=O)(=O)[O-])Br.[Na+]
|
Name
|
|
Quantity
|
17.3 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)S(=O)(=O)N
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.16 g
|
Type
|
catalyst
|
Smiles
|
O.O.O.O.O.S(=O)(=O)([O-])[O-].[Cu+2]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
stirred at this temperature for 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to 40° C
|
Type
|
FILTRATION
|
Details
|
The solid product is filtered off
|
Type
|
WASH
|
Details
|
washed with a solution of sodium chloride (12 g) in water (1300 ml)
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
[Na+].NC1=C(C=C(C=2C(C3=CC=CC=C3C(C12)=O)=O)NS(=O)(=O)C1=CC=CC=C1)S(=O)(=O)[O-]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |